![molecular formula C14H23NO3S B2659686 Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798035-03-6](/img/structure/B2659686.png)
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzimidazolone derivatives, like our compound, serve as valuable scaffolds for designing therapeutic molecules. Researchers explore their potential as:
- Antimicrobial Agents : Benzimidazolones have demonstrated antimicrobial activity against bacteria, fungi, and parasites .
- Anti-Inflammatory Agents : These compounds may modulate inflammatory responses .
- Antitumor Agents : Benzimidazolone derivatives show promise in cancer therapy .
Antiparkinsonian Activity
The compound (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol has been investigated for its antiparkinsonian effects. It showed potency in animal models of Parkinson’s disease .
Biological Studies
Benzimidazolones incorporating nitrogen play a crucial role in biological research. They have been studied for:
- Anticancer Activity : These compounds exhibit potential as anticancer agents .
- Antifungal Properties : Benzimidazolones may combat fungal infections .
- Antiviral Activity : Researchers explore their effectiveness against viruses .
- Antidiabetic Properties : Benzimidazolones have been investigated for managing diabetes .
Crystallography and Structural Characterization
The crystal structure of our compound was confirmed through single-crystal X-ray diffraction analysis . This information aids in understanding its molecular geometry and intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis helps visualize intermolecular interactions within crystals. It informs us about packing arrangements and potential binding sites.
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZYRZBCVAWAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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